Beta-defensin 103A is a member of the beta-defensin family, which comprises small cationic peptides that play a crucial role in the innate immune response. These peptides are primarily produced by epithelial cells and exhibit antimicrobial properties, contributing to the host's defense against various pathogens. Beta-defensin 103A is particularly noted for its ability to combat bacterial infections and modulate immune responses.
Beta-defensin 103A is predominantly expressed in the skin and mucosal tissues of various species, including humans. It is encoded by the DEFB103A gene located on chromosome 8 in humans. The expression of this gene can be induced by various stimuli, including microbial infection and inflammatory signals.
Beta-defensin 103A belongs to the defensin family, specifically classified as a beta-defensin due to its characteristic structure, which includes six cysteine residues that form three disulfide bonds. This classification is based on its structural features and biological functions, which are similar to other defensins.
The synthesis of Beta-defensin 103A can be achieved through various methods, including:
Beta-defensin 103A consists of approximately 45 amino acids and features a characteristic beta-sheet structure stabilized by disulfide bonds. The three-dimensional conformation is crucial for its antimicrobial activity.
Beta-defensin 103A exhibits several chemical interactions that are vital for its function:
The mechanism of action of Beta-defensin 103A involves multiple steps:
Beta-defensin 103A has several applications in scientific research and potential therapeutic areas:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7